molecular formula C8H10N4O2S B2820108 N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea CAS No. 861211-26-9

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea

Cat. No.: B2820108
CAS No.: 861211-26-9
M. Wt: 226.25
InChI Key: KIAXMVNISLBKNN-UHFFFAOYSA-N
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Description

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea is a chemical compound with the molecular formula C8H10N4O2S and a molecular weight of 226.26 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea typically involves the reaction of 6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinylamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-oxo-5-propanoyl-1H-pyrimidin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-2-5(13)4-3-10-8(11-6(4)14)12-7(9)15/h3H,2H2,1H3,(H4,9,10,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAXMVNISLBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=C(NC1=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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